![molecular formula C12H13N5O4 B13997462 7H-Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, 7-beta-D-ribofuranosyl- CAS No. 78582-20-4](/img/structure/B13997462.png)
7H-Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, 7-beta-D-ribofuranosyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, 7-beta-D-ribofuranosyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique fused ring structure, which combines elements of pyrrole, triazole, and pyrimidine. The presence of the ribofuranosyl moiety further enhances its biological relevance, making it a potential candidate for various therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives typically involves the reaction of 2-ethoxymethyleneamino-1H-pyrrole-3-carbonitriles with acid hydrazides. Another method includes the reaction of aminoiminopyrimidines, which are prepared from the aforementioned carbonitriles, with acid chlorides . These reactions are generally carried out under controlled conditions to ensure the desired product yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve efficient and cost-effective production on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
7H-Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include acid chlorides, hydrazides, and various oxidizing and reducing agents. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with acid hydrazides primarily yields triazolo derivatives, while reactions with acid chlorides produce different substituted pyrimidines .
Applications De Recherche Scientifique
Chemistry: These compounds serve as valuable intermediates in the synthesis of more complex molecules.
Biology: They are used in the study of enzyme interactions and as probes for biological pathways.
Industry: Their unique chemical properties make them useful in the development of new materials and chemical processes.
Mécanisme D'action
The exact mechanism of action of 7H-Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives varies depending on their specific application. In medicinal chemistry, these compounds often act by inhibiting specific enzymes or interacting with biological targets at the molecular level. The ribofuranosyl moiety plays a crucial role in enhancing their binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring structure, known for its biological activity as a CDK2 inhibitor.
Quinazoline Derivatives: These compounds also exhibit significant biological activity and are used in various therapeutic applications.
Uniqueness
The uniqueness of 7H-Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its fused ring structure and the presence of the ribofuranosyl moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
78582-20-4 |
|---|---|
Formule moléculaire |
C12H13N5O4 |
Poids moléculaire |
291.26 g/mol |
Nom IUPAC |
2-(hydroxymethyl)-5-(3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H13N5O4/c18-3-7-8(19)9(20)12(21-7)16-2-1-6-10(16)14-5-17-11(6)13-4-15-17/h1-2,4-5,7-9,12,18-20H,3H2 |
Clé InChI |
LOUXALRPXGPCFM-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C2=C1C3=NC=NN3C=N2)C4C(C(C(O4)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


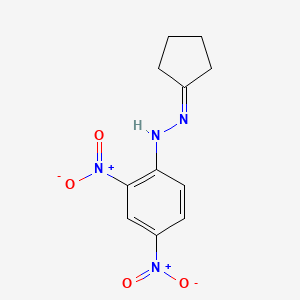

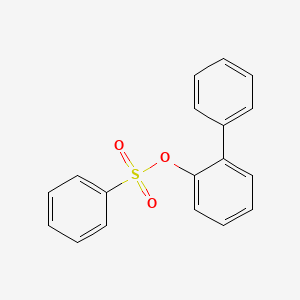

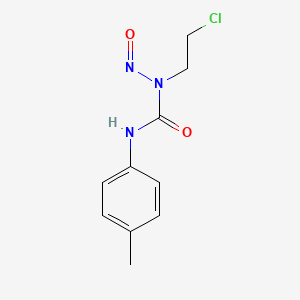
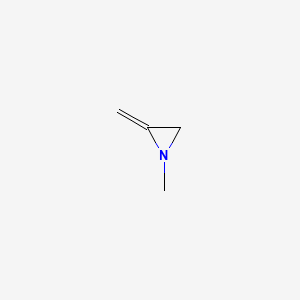
![7-[Bis(2-hydroxyethyl)amino]-1-methyl-1,8-naphthyridin-2-one](/img/structure/B13997439.png)

![1,4,4-Triphenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13997447.png)
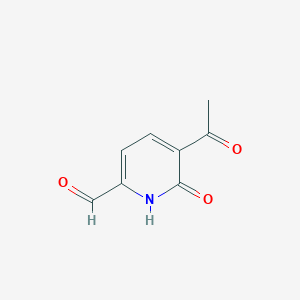
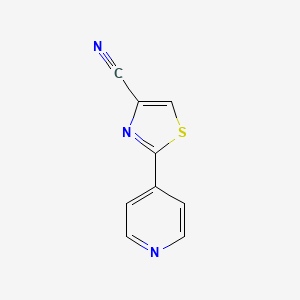

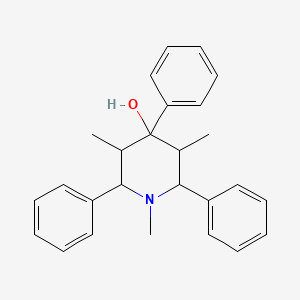
![Methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B13997486.png)
